molecular formula C13H16Cl2N2O2 B7646591 3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide

3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide

Número de catálogo B7646591
Peso molecular: 303.18 g/mol
Clave InChI: PFUKNIZXQWZTDM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has been shown to have potent antitumor activity in preclinical studies, and is currently being evaluated in clinical trials.

Mecanismo De Acción

3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide is a selective inhibitor of the histone deacetylase (HDAC) enzyme. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDAC activity, this compound can increase the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of oncogenic pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and angiogenesis (the formation of new blood vessels). In addition, this compound has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, suggesting that it may have potential for use in combination therapies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide is its potent antitumor activity against a wide range of cancer types. In addition, this compound has been shown to have a favorable safety profile in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.

Direcciones Futuras

There are several potential future directions for the development of 3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide. One area of focus is the identification of biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment. In addition, there is interest in exploring the use of this compound in combination with other targeted therapies, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Finally, there is ongoing research into the development of more potent and selective HDAC inhibitors that may have improved efficacy and safety profiles compared to this compound.

Métodos De Síntesis

The synthesis of 3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide involves a multi-step process that begins with the reaction of 3,4-dichlorobenzoyl chloride with N-methylpropan-2-amine to form 3,4-dichloro-N-methyl-N-(propan-2-yl)benzamide. This intermediate is then reacted with ethyl oxalyl chloride to form this compound.

Aplicaciones Científicas De Investigación

3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that this compound has potent antitumor activity against a wide range of cancer types, including breast, lung, colon, and prostate cancer.

Propiedades

IUPAC Name

3,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2/c1-8(2)16-12(18)7-17(3)13(19)9-4-5-10(14)11(15)6-9/h4-6,8H,7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUKNIZXQWZTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN(C)C(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.